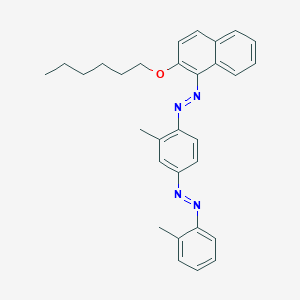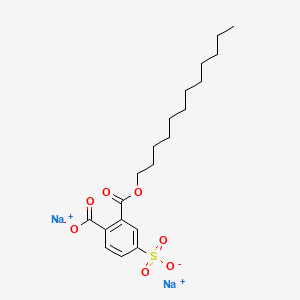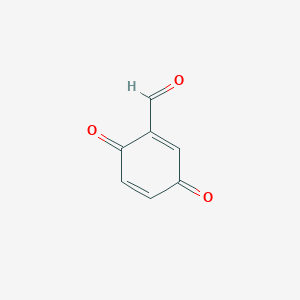![molecular formula C15H12N2O B14085800 1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1198277-81-4](/img/structure/B14085800.png)
1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Vorbereitungsmethoden
The synthesis of 1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare such compounds . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and receptor interactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it inhibits FGFRs by binding to the ATP-binding site, preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: A simpler analog without the methyl and phenyl substituents.
1-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the phenyl and carbaldehyde groups.
4-phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and carbaldehyde groups.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
1198277-81-4 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1-methyl-4-phenylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H12N2O/c1-17-9-12(10-18)14-13(7-8-16-15(14)17)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI-Schlüssel |
GXIINSYUYXAUDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C=CN=C21)C3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[9-(Furan-2-yl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14085722.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085752.png)

![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)


![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 6a,6b,9,9,12a-pentamethyl-2-methylidene-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14085794.png)

![3-{[3-(4-methoxybenzyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14085805.png)
